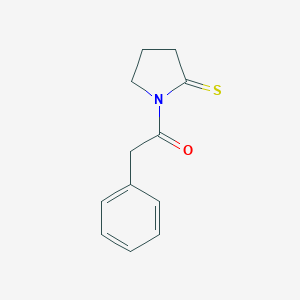
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research. It is a member of the thiazole family and is widely used as a marker for amyloid fibrils in protein aggregation studies. ThT has a unique ability to bind to amyloid fibrils and enhance their fluorescence, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is not fully understood, but it is believed to bind to amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding enhances the fluorescence of the fibrils, allowing them to be detected and studied.
Biochemische Und Physiologische Effekte
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is a relatively safe compound and has no known biochemical or physiological effects on humans. However, it should be handled with care as it is a toxic compound and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is its ability to selectively bind to amyloid fibrils, making it a valuable tool in the study of neurodegenerative diseases. It is also relatively easy to use and produces highly reproducible results. However, ThT has some limitations, including its inability to distinguish between different types of amyloid fibrils and its potential for non-specific binding to other proteins.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T in scientific research. One area of interest is the development of new fluorescent dyes that can selectively bind to specific types of amyloid fibrils, allowing for more accurate diagnosis and treatment of neurodegenerative diseases. Another area of interest is the use of ThT in the study of other protein aggregation diseases, such as prion diseases and type 2 diabetes. Additionally, ThT may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Synthesemethoden
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T can be synthesized using a variety of methods. One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 2-phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, which can be further purified and converted to ThT by reacting it with sodium hydroxide and 2,2'-bipyridine.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is widely used in scientific research as a marker for amyloid fibrils in protein aggregation studies. It has been used to study the aggregation of proteins such as amyloid beta, alpha-synuclein, and tau, which are all implicated in neurodegenerative diseases. ThT is also used in the diagnosis of these diseases, as it can detect the presence of amyloid fibrils in tissue samples.
Eigenschaften
CAS-Nummer |
121003-09-6 |
|---|---|
Produktname |
2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone |
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
2-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NOS/c14-11(13-8-4-7-12(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI-Schlüssel |
CJXIAWRAKVQHKD-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2 |
Synonyme |
2-Pyrrolidinethione, 1-(phenylacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



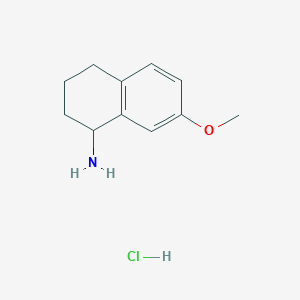
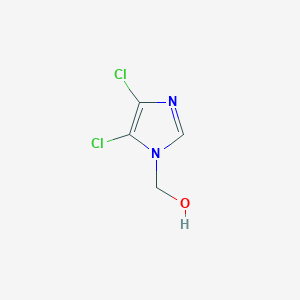
![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
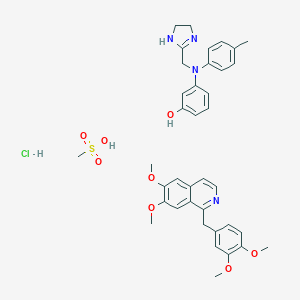
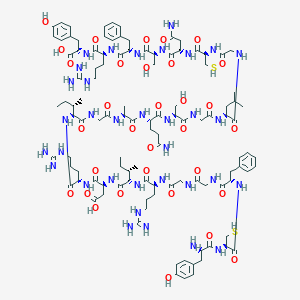
![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)
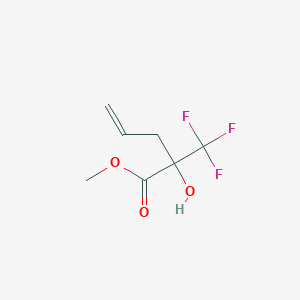

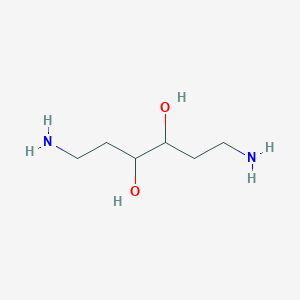



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)